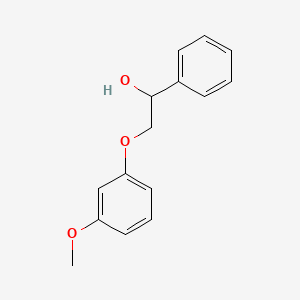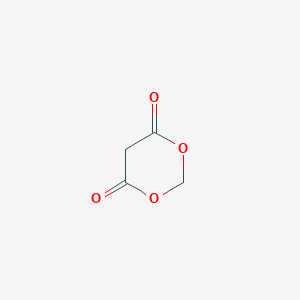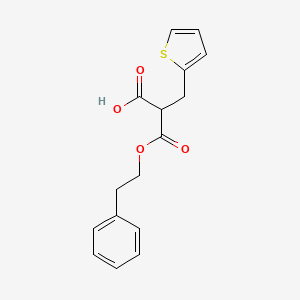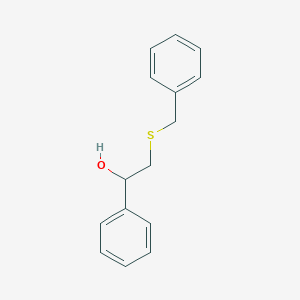
2-(3-Methoxyphenoxy)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenoxy)-1-phenylethanol is an organic compound that belongs to the class of phenyl ethers It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a phenylethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)-1-phenylethanol typically involves the reaction of 3-methoxyphenol with phenylacetaldehyde in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the aldehyde carbon, leading to the formation of the desired product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as Lewis acids, can further enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
2-(3-Methoxyphenoxy)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylethanol moiety can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding phenylethyl ether using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this purpose include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of 2-(3-Methoxyphenoxy)-1-phenylacetone or 2-(3-Methoxyphenoxy)-1-phenylacetic acid.
Reduction: Formation of 2-(3-Methoxyphenoxy)-1-phenylethyl ether.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
2-(3-Methoxyphenoxy)-1-phenylethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is also used in the development of novel pharmaceuticals.
Medicine: Research has shown that derivatives of this compound exhibit potential anticancer activities by targeting specific cellular pathways.
Industry: It is used in the production of polymers, adhesives, and coatings due to its ability to improve the thermal stability and flame resistance of these materials.
作用機序
The mechanism of action of 2-(3-Methoxyphenoxy)-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can modulate the activity of enzymes involved in oxidative stress and inflammation. It achieves this by binding to the active sites of these enzymes, thereby inhibiting their activity and reducing the production of reactive oxygen species. Additionally, the compound can interact with cellular receptors, leading to the activation or inhibition of signaling pathways that regulate cell growth and apoptosis.
類似化合物との比較
2-(3-Methoxyphenoxy)-1-phenylethanol can be compared with other similar compounds, such as:
2-(4-Methoxyphenoxy)-1-phenylethanol: Similar in structure but with the methoxy group in the para position. This positional difference can lead to variations in reactivity and biological activity.
2-(3-Hydroxyphenoxy)-1-phenylethanol: The methoxy group is replaced with a hydroxyl group, which can significantly alter the compound’s chemical properties and reactivity.
2-(3-Methoxyphenoxy)-1-phenylpropanol: The ethyl chain is extended to a propyl chain, which can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
29509-27-1 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC名 |
2-(3-methoxyphenoxy)-1-phenylethanol |
InChI |
InChI=1S/C15H16O3/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10,15-16H,11H2,1H3 |
InChIキー |
JXCUEKBOURBMPA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)OCC(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)



![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)


![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)
![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)

![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)
